molecular formula C10H21ClN2O2 B2540332 tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride CAS No. 2375270-80-5

tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride

Cat. No.: B2540332
CAS No.: 2375270-80-5
M. Wt: 236.74
InChI Key: JEQQZRSCZAQDLT-UHFFFAOYSA-N
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Description

tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride is a synthetic organic compound featuring a cyclopropane ring substituted with a methylaminomethyl group and a tert-butyl carbamate moiety. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4;/h11H,5-7H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQQZRSCZAQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375270-80-5
Record name tert-butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride
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Preparation Methods

Reductive Cyclopropanation Followed by Boc Protection

Methylamino Introduction:
The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate an isocyanate intermediate. Trapping with methylamine in dichloromethane (DCM) introduces the methylamino group, yielding tert-butyl {1-[(methylamino)methyl]cyclopropyl}carbamate.

Step Reagents/Conditions Yield
Cyclopropanation Ti(OiPr)₄, EtMgBr, THF, −78°C → 25°C 65%
Boc Protection (Boc)₂O, DMAP, THF, 25°C 85%
Oxidation Jones reagent (CrO₃/H₂SO₄), acetone, 0°C 72%
Curtius Rearrangement DPPA, Et₃N, toluene, 80°C 60%
Methylamine Quenching MeNH₂, DCM, 25°C 78%

Lithium Borohydride Reduction of Methyl Esters

An alternative route starts with methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate. Treatment with lithium borohydride (LiBH₄) in THF at 20°C for 96 hours selectively reduces the ester to a hydroxymethyl group, yielding tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate in 95% yield. Subsequent HCl-mediated deprotection and salt formation completes the synthesis.

Key Advantages:

  • Avoids harsh oxidation steps.
  • High yields due to LiBH₄’s selectivity for esters over carbamates.

Direct Aminomethylation of Cyclopropane Carboxylic Acids

Patent WO2019158550A1 discloses a one-pot aminomethylation strategy. Cyclopropane-1,1-dicarboxylic acid is mono-esterified, followed by conversion to the acyl chloride using thionyl chloride. Reaction with methylamine gas in DCM introduces the methylamino group, and Boc protection with tert-butyl chloroformate furnishes the carbamate.

Optimization Data:

  • Solvent: DCM > THF (reduces side reactions).
  • Temperature: 0°C minimizes epimerization.
  • Yield: 82% over three steps.

Hydrochloride Salt Formation

The free base is treated with 4 M HCl in 1,4-dioxane or methanol to form the hydrochloride salt. Critical parameters include:

  • Stoichiometry: 1.1 eq. HCl ensures complete protonation without excess acid.
  • Temperature: 0–5°C prevents decomposition.
  • Isolation: Precipitation from diethyl ether yields a crystalline solid.

Purity Data:

  • HPLC: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point: 158–160°C (decomp.).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.42 (s, 3H, NCH₃), 3.15 (d, J = 6.8 Hz, 2H, CH₂N), 1.20–1.25 (m, 4H, cyclopropane).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (Boc).

Mass Spectrometry

  • ESI-MS: m/z 229.2 [M+H]⁺ (calc. 228.3).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Cyclopropanation Scalable (>100 g) Requires toxic Ti reagents 40%
LiBH₄ Reduction High selectivity Long reaction time (96 h) 95%
One-Pot Aminomethylation Fewer steps Requires anhydrous conditions 82%

Industrial-Scale Considerations

  • Cost-Effectiveness: LiBH₄ is expensive; Ti-mediated methods are preferable for large batches.
  • Safety: HCl gas requires closed systems to prevent corrosion.
  • Green Chemistry: Patent WO2019158550A1 highlights solvent recovery (DCM, THF) to reduce waste.

Chemical Reactions Analysis

tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

One of the primary applications of tert-butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride is in neuropharmacology. Research indicates that this compound has the potential to interact with various neurological targets, making it a candidate for treating neurodegenerative diseases.

  • Mechanism of Action : The compound's structure allows it to interact with enzymes and receptors involved in neurotransmitter systems. This interaction may lead to modulation of cognitive functions and neuroprotective effects.

Case Study: Neuroprotective Effects

A study examined the compound's ability to protect against amyloid beta-induced toxicity in astrocytes, which are critical in Alzheimer's disease pathology. The results indicated a reduction in oxidative stress markers and inflammation, suggesting potential therapeutic effects against Alzheimer's disease.

In Vivo Studies

In animal models simulating cognitive decline induced by scopolamine, the compound demonstrated moderate protective effects. However, issues related to bioavailability were noted, indicating the need for further optimization for effective therapeutic use.

Drug Development

The compound's unique structure positions it as a valuable candidate in drug development processes:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with enzyme active sites, leading to either inhibition or activation of their activity.
  • Cellular Interaction : Its ability to penetrate cellular membranes allows it to influence intracellular signaling pathways, making it suitable for further investigation in drug design.

Mechanism of Action

The mechanism of action of tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Features Molecular Formula (MW) Key Differences References
tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride Cyclopropane core, methylaminomethyl group, tert-butyl carbamate, hydrochloride salt Not explicitly provided (inferred: ~250–300 g/mol) Reference compound for comparison
1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride Cyclopropane core, methylaminomethyl group, dihydrochloride salt C₅H₁₄Cl₂N₂ (230.27 g/mol) Lacks tert-butyl carbamate; dihydrochloride salt increases solubility
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride (QW-4844) Cyclopropane + azetidine (4-membered ring), hydrochloride salt C₁₂H₂₁ClN₂O₂ (inferred) Azetidine introduces larger ring size and altered steric effects
tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Linear aminopropyl chain, methyl group, hydrochloride salt C₁₀H₂₁ClN₂O₂ (inferred) Replaces cyclopropane with flexible chain; reduced ring strain
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Cyclopropylmethyl group, acetate ester, hydrochloride salt C₁₁H₂₀ClNO₂ (221.72 g/mol) Ester group instead of carbamate; different metabolic stability

Physicochemical and Pharmacological Properties

  • Solubility : The dihydrochloride salt () exhibits higher aqueous solubility than the hydrochloride form due to additional chloride ions .
  • Stability : The tert-butyl carbamate group in the target compound enhances stability under basic conditions, whereas ester-containing analogues () may hydrolyze more readily .
  • Bioactivity : Cyclopropane’s ring strain may enhance binding affinity in drug targets compared to larger rings (e.g., azetidine) or flexible chains .

Research Findings and Trends

  • Cyclopropane Derivatives : Recent patents () highlight cyclopropane’s utility in kinase inhibitors, leveraging its conformational rigidity .
  • Salt Forms : Hydrochloride and dihydrochloride salts are preferred for improved crystallinity, but the latter may complicate formulation due to higher ionic strength .
  • Trends in Synthesis : Advances in cyclopropanation techniques (e.g., transition metal catalysis) are reducing synthetic hurdles for strained ring systems .

Biological Activity

tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride is a carbamate derivative characterized by its unique structural features, including a tert-butyl group, a cyclopropyl ring, and a methylamino group. This compound has garnered interest in various biological applications due to its potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • IUPAC Name : tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
  • Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, leading to modulation of enzymatic activity and cellular processes. Notably, it may inhibit acetylcholinesterase (AChE) activity, similar to other N-methyl carbamate pesticides, which are known for their neurotoxic effects .

Enzyme Inhibition

Research indicates that compounds related to tert-butyl {1-[(methylamino)methyl]cyclopropyl}carbamate can inhibit AChE, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially causing neurotoxic effects. The mechanism involves reversible binding to the active site of the enzyme .

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, although comprehensive investigations are needed to fully elucidate these mechanisms. Such interactions could have implications for pharmacological applications in treating neurological disorders.

Study 1: Neurotoxicity Assessment

A study assessing the neurotoxic effects of N-methyl carbamate pesticides found that compounds similar to tert-butyl {1-[(methylamino)methyl]cyclopropyl}carbamate exhibited significant inhibition of AChE activity. The results demonstrated a dose-response relationship, indicating that higher concentrations led to greater enzyme inhibition and associated neurotoxic effects in animal models .

Study 2: Binding Affinity Analysis

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various enzymes. These studies suggest that the presence of the cyclopropyl ring and the tert-butyl group contributes to favorable interactions at the active sites of target enzymes, enhancing inhibitory potency compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundCyclopropane core with tert-butyl and methylamino groupsEnhanced solubility due to hydrochloride formation
Isobutyl 1-(methylamino)cyclopropane-1-carboxylateDifferent alkyl substituentVariation affects biological activity
Cyclopropyl 1-(methylamino)carboxylic acidLacks the tert-butyl groupMore polar due to carboxylic acid functionality

Q & A

Q. Purification :

  • Chromatography : Column chromatography (silica gel, eluents like ethyl acetate/hexane) isolates intermediates.
  • Crystallization : Recrystallization in solvents like dichloromethane/hexane improves purity.
  • Analytical Confirmation : TLC (Rf tracking) and NMR (¹H/¹³C) validate structural integrity .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., cyclopropane CH₂, Boc tert-butyl groups, methylamine protons).
    • ¹³C NMR : Confirms carbamate carbonyl (≈155 ppm) and cyclopropane carbons (≈10–25 ppm) .
  • Infrared Spectroscopy (IR) : Detects N-H stretches (≈3300 cm⁻¹ for amines) and carbonyl (C=O, ≈1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:
Experimental Design :

  • Stress Testing :
    • pH Stability : Dissolve the compound in buffers (pH 1–13) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
    • Thermal Stability : Heat solid samples at 40°C, 60°C, and 80°C in sealed vials. Analyze for decomposition products (e.g., free amine via LC-MS).
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius graphs to predict shelf life .

Q. Methodology :

Isotopic Labeling :

  • Synthesize ¹⁴C-labeled compound at the cyclopropane or methylamine position.
  • Track metabolites via liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) identifies exact masses of metabolites.
  • MS/MS fragmentation maps structural modifications (e.g., demethylation, oxidation) .

Q. Example Workflow :

  • Step 1 : Incubate ¹⁴C-labeled compound with liver microsomes.
  • Step 2 : Extract metabolites, separate via UPLC, and quantify radioactivity.
  • Step 3 : Correlate radioactive peaks with HRMS data to assign structures.

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